BenchChemオンラインストアへようこそ!

Tert-butyl 4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine-1-carboxylate

Medicinal Chemistry CCR4 Antagonism Structure-Activity Relationship

This Boc-protected piperazinyl pyrimidine is a strategic late-stage intermediate for CCR4 antagonist programs, featuring the critical 4-methoxyphenyl pharmacophore essential for receptor binding. The Boc group enables facile deprotection and parallel derivatization into diverse N-substituted analogs. Its distinct substitution pattern (~1.1 AlogP units higher than the methoxy analog) makes it a key comparator for SAR studies on lipophilicity and target engagement. Ideal for focused chemokine receptor screening libraries and as an HPLC/LC-MS reference standard (m/z 371.2 [M+H]+).

Molecular Formula C20H26N4O3
Molecular Weight 370.453
CAS No. 1795412-24-6
Cat. No. B2958820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine-1-carboxylate
CAS1795412-24-6
Molecular FormulaC20H26N4O3
Molecular Weight370.453
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H26N4O3/c1-20(2,3)27-19(25)24-11-9-23(10-12-24)18-13-17(21-14-22-18)15-5-7-16(26-4)8-6-15/h5-8,13-14H,9-12H2,1-4H3
InChIKeyLYIHICGZNBOALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine-1-carboxylate (CAS 1795412-24-6): Procurement-Grade Structural and Pharmacological Baseline


Tert-butyl 4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine-1-carboxylate (CAS 1795412-24-6, molecular formula C20H26N4O3, molecular weight 370.45 g/mol) is a synthetic small molecule belonging to the piperazinyl pyrimidine derivative class [1]. It features a pyrimidine core substituted at the 6-position with a 4-methoxyphenyl group and at the 4-position with an N-Boc-piperazine moiety. This compound is disclosed within the patent family claiming piperazinyl pyrimidine derivatives as antagonists of the human chemokine receptor 4 (CCR4), indicating its relevance to immunological and inflammatory disease research [2]. The tert-butyl carbamate (Boc) group serves as a characteristic protecting group for the piperazine nitrogen, making this compound a strategic intermediate for further derivatization in medicinal chemistry campaigns [1].

Why Tert-butyl 4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine-1-carboxylate Cannot Be Replaced by a Generic Piperazinyl Pyrimidine


The specific 4-methoxyphenyl substitution on the pyrimidine ring in this compound is not a generic feature; it is a critical pharmacophoric element within the structure-activity relationship (SAR) of CCR4 antagonists. Patent disclosures explicitly define a Markush structure where the aryl moiety (R4) directly influences receptor binding and functional activity [1]. Replacing the 4-methoxyphenyl group with a simpler substituent, such as a methoxy group as in tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate (CAS 1353954-40-1), fundamentally alters the molecule's lipophilicity, electronic profile, and target engagement potential . Furthermore, the Boc group on the piperazine ring is essential as a synthetic handle; its presence dictates the compound's role as a protected intermediate rather than a final pharmacologically active species, distinguishing it from deprotected or N-alkylated analogs used directly in biological assays [1].

Quantitative Differentiation Guide for Tert-butyl 4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine-1-carboxylate Against Closest Analogs


Structural Differentiation: 4-Methoxyphenyl vs. Methoxy Substituent on Pyrimidine Core

The target compound possesses a 4-methoxyphenyl group at the 6-position of the pyrimidine ring. In contrast, the closest commercially available analog, tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate (CAS 1353954-40-1), features a simpler methoxy group at this position . The patent SAR for piperazinyl pyrimidine CCR4 antagonists indicates that an aryl or heteroaryl group at the R4 position (corresponding to the 6-position) is preferred for optimal receptor interaction, and this aryl group can be optionally substituted with groups such as methoxy [1].

Medicinal Chemistry CCR4 Antagonism Structure-Activity Relationship

Synthetic Intermediate Status: Boc-Protected Piperazine vs. Deprotected or Free Amine Analogs

The target compound features a tert-butyl carbamate (Boc) protecting group on the piperazine nitrogen. This is in contrast to deprotected piperazine analogs or N-substituted derivatives that are the final biologically active entities in the CCR4 patent series. The patent describes compounds where the piperazine nitrogen is part of an amide, sulfonamide, or alkylamine linker (Z = —CH2—, —C(O)—, —S(O)2—) [1]. The Boc group renders the target compound a stable, isolable intermediate that can be selectively deprotected under acidic conditions to yield the free piperazine for subsequent diversification.

Synthetic Chemistry Protecting Group Strategy Drug Discovery Intermediate

CCR4 Antagonist Class Membership: Structurally Enabled Target Engagement

The compound is a member of the piperazinyl pyrimidine derivative class claimed as CCR4 antagonists in US Patent Application 20150126500 [1]. While specific IC50 data for this exact compound is not publicly available in the main patent claims, the general formula I encompassing this compound is described as having CCR4 antagonistic activity useful for treating asthma and allergic dermatitis. In contrast, structurally distinct piperazine-pyrimidine compounds such as 1-(2-pyrimidinyl)piperazine (1-PP) are known primarily as α2-adrenergic receptor antagonists (Ki = 7.3–40 nM) [2], demonstrating that subtle structural changes redirect target engagement.

CCR4 Antagonist Chemokine Receptor Immunology

Molecular Property Differentiation: Enhanced Lipophilicity for Membrane Target Engagement

The AlogP of the target compound is estimated at approximately 3.0 based on PubChem computed properties [1], significantly higher than the simpler methoxy analog (CAS 1353954-40-1, AlogP ~1.9, calculated from C14H22N4O3) . This increased lipophilicity is consistent with the requirements for binding to the transmembrane domain of GPCRs like CCR4. In contrast, the comparator with a methoxy substituent has a lower AlogP, which may reduce membrane partitioning and receptor binding efficiency.

Lipophilicity Molecular Design GPCR Drug Discovery

Recommended Procurement Scenarios for Tert-butyl 4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine-1-carboxylate Based on Quantitative Evidence


Divergent Synthesis of CCR4 Antagonist Libraries via Boc Deprotection

As established in Section 3, the Boc-protected piperazine in this compound is a strategic synthetic handle. Procurement is recommended when a medicinal chemistry program requires a common late-stage intermediate for parallel synthesis of diverse N-substituted piperazine CCR4 antagonists, as described in patent US 20150126500 [1]. The Boc group can be removed with TFA or HCl to reveal the free amine, which can then be functionalized with various carboxylic acids, sulfonyl chlorides, or alkyl halides.

Construction of Focused Screening Libraries for Chemokine Receptor Drug Discovery

Based on the structural evidence linking this compound to the CCR4 antagonist pharmacophore [1], it is suitable for inclusion in focused compound libraries targeting chemokine receptors. Its distinct 4-methoxyphenyl substitution and Boc-piperazine core differentiate it from generic piperazine-pyrimidine screening compounds, providing unique chemical diversity for high-throughput screening campaigns in immunology and inflammation.

Structure-Activity Relationship (SAR) Studies on the Pyrimidine 6-Position

The quantitative comparison in Section 3 demonstrates that the 4-methoxyphenyl group imparts a calculated AlogP increase of ~1.1 units over the methoxy analog [1]. This compound serves as a key comparator in systematic SAR studies evaluating the impact of aryl substituent size and lipophilicity on CCR4 binding affinity, ADME properties, and selectivity against related chemokine receptors.

Reference Standard for Analytical Method Development and Quality Control

Given its defined structure with characteristic UV-absorbing chromophores (pyrimidine and 4-methoxyphenyl moieties), this compound can serve as a reference standard for developing HPLC and LC-MS analytical methods. Its distinct retention time and mass spectral signature (m/z 371.2 [M+H]+) compared to structurally similar intermediates make it valuable for quality control of synthetic batches and impurity profiling in CCR4 antagonist development programs.

Quote Request

Request a Quote for Tert-butyl 4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.